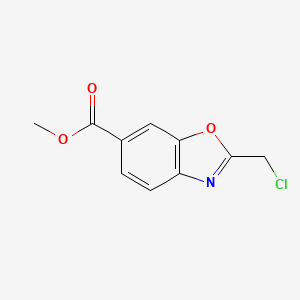

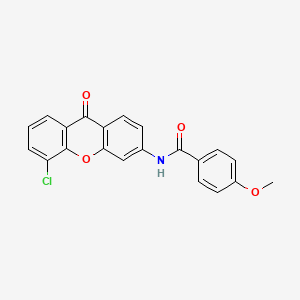

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

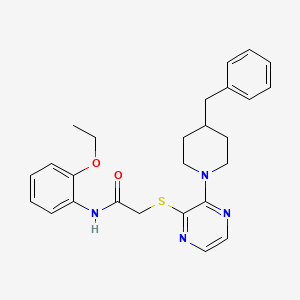

“Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” is likely a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “methyl 2-(chloromethyl)” part suggests that there is a methyl group and a chloromethyl group attached to the benzoxazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely have a benzoxazole core with a methyl group, a chloromethyl group, and a carboxylate group attached . The exact positions of these groups on the benzoxazole ring would depend on the specific synthesis process.Chemical Reactions Analysis

The chloromethyl group in “this compound” could potentially undergo nucleophilic substitution reactions . The carboxylate group could participate in esterification or amidation reactions .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Triazole Carboxamides : Lin and Liu (1984) reported the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides using a precursor related to Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate (Lin & Liu, 1984).

- Formation of Benzoxazin-Derivatives : Gauss and Heitzer (1970) studied the reactions of 2-Dichlormethyl-benzoxazoles with sodium methylate and piperidine, leading to the formation of Benzoxazin derivatives (Gauss & Heitzer, 1970).

- Benzoxazole Crown Ether Cyanine Dyes : Xiu (1992) synthesized 2-methyl-6,7-dihydroxyl benzoxazole and further processed it into benzoxazole crown ether cyanine dyes (Xiu, 1992).

Biological and Medicinal Applications

- Antimicrobial Agents : Vodela et al. (2013) synthesized novel benzoxazole based 1,3,4-oxadiazoles as potential antimicrobial agents (Vodela et al., 2013).

- Anti-Inflammatory and Cytotoxic Agents : Thakral et al. (2022) designed and synthesized benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents (Thakral et al., 2022).

- DNA Topoisomerase II Inhibitors : Pınar et al. (2004) explored benzoxazole derivatives as eukaryotic DNA topoisomerase II inhibitors (Pınar et al., 2004).

Physicochemical Studies

- Two-Photon Absorption Properties : Liu et al. (2017) studied benzoxazole-based pyridinium salts for their two-photon absorption properties and bio-imaging applications (Liu et al., 2017).

- Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol, a related compound (Khizhan et al., 2011).

作用機序

Target of Action

Compounds with similar structures, such as 2-chloromethyl-4(3h)-quinazolinones, have shown promising anticancer activity

Mode of Action

Chloromethyl groups, like the one present in this compound, are often used in organic synthesis for introducing protecting groups This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the targets’ function

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways related to cancer cell survival

Result of Action

Given the potential anticancer activity of similar compounds , it’s plausible that this compound may induce cell death in cancer cells or inhibit their proliferation

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECWBXGOABFMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)

![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)